molecular formula C25H36O7 B13724040 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione Cyclic 3,20-Bis(1,2-ethanediyl acetal)

17,21-Dihydroxy-pregn-5-ene-3,11,20-trione Cyclic 3,20-Bis(1,2-ethanediyl acetal)

Cat. No.: B13724040
M. Wt: 448.5 g/mol
InChI Key: WHPHCSOODSGESM-ZPOOQCFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal is a synthetic steroid derivative. It is an intermediate in the preparation of cortisol derivatives and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal involves multiple steps. One common method includes the protection of the 3,20-dione groups of 17,21-Dihydroxy-pregn-4-ene-3,11,20-trione using ethylene glycol under acidic conditions to form the diethylene ketal .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal involves its interaction with specific molecular targets, such as steroid hormone receptors. It modulates the activity of these receptors, leading to changes in gene expression and subsequent physiological effects .

Properties

Molecular Formula

C25H36O7

Molecular Weight

448.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one

InChI

InChI=1S/C25H36O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-18,20,26,28H,4-15H2,1-2H3/t17-,18-,20+,21-,22-,24+/m0/s1

InChI Key

WHPHCSOODSGESM-ZPOOQCFYSA-N

Isomeric SMILES

C[C@]12CCC3(CC1=CC[C@@H]4[C@@H]2C(=O)C[C@]5([C@H]4CC[C@@]5(C6(OCCO6)CO)O)C)OCCO3

Canonical SMILES

CC12CCC3(CC1=CCC4C2C(=O)CC5(C4CCC5(C6(OCCO6)CO)O)C)OCCO3

Origin of Product

United States

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